5-Methyl-2-phenylamino-thiazole-4-carboxylic acid

CAS No.: 1391741-80-2

Cat. No.: VC2722473

Molecular Formula: C11H10N2O2S

Molecular Weight: 234.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1391741-80-2 |

|---|---|

| Molecular Formula | C11H10N2O2S |

| Molecular Weight | 234.28 g/mol |

| IUPAC Name | 2-anilino-5-methyl-1,3-thiazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C11H10N2O2S/c1-7-9(10(14)15)13-11(16-7)12-8-5-3-2-4-6-8/h2-6H,1H3,(H,12,13)(H,14,15) |

| Standard InChI Key | ILQXPZQNFAEZRD-UHFFFAOYSA-N |

| SMILES | CC1=C(N=C(S1)NC2=CC=CC=C2)C(=O)O |

| Canonical SMILES | CC1=C(N=C(S1)NC2=CC=CC=C2)C(=O)O |

Introduction

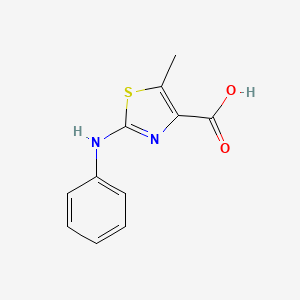

Chemical Structure and Properties

5-Methyl-2-phenylamino-thiazole-4-carboxylic acid (CAS No. 1391741-80-2) is a heterocyclic compound characterized by a thiazole ring containing both sulfur and nitrogen atoms. The compound has a molecular formula of C₁₁H₁₀N₂O₂S and a molecular weight of 234.28 g/mol. Its structure incorporates three key functional groups strategically positioned around the thiazole core:

Structural Elements

The compound's structure consists of:

-

A thiazole ring as the central heterocyclic core

-

A methyl group at the 5-position of the thiazole ring

-

A phenylamino group at the 2-position

-

A carboxylic acid functional group at the 4-position

This specific arrangement of functional groups contributes to the compound's chemical reactivity and biological significance. The thiazole ring provides stability while allowing for versatile interactions with biological targets.

Physical and Chemical Properties

The compound typically appears as a solid powder at room temperature. The presence of both acidic (carboxylic acid) and basic (nitrogen-containing) functional groups contributes to its amphoteric nature. These characteristics are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀N₂O₂S |

| Molecular Weight | 234.28 g/mol |

| Physical Form | Powder |

| Storage Temperature | Room temperature |

| Functional Groups | Thiazole ring, methyl, phenylamino, carboxylic acid |

| CAS Number | 1391741-80-2 |

The compound's structural features enable it to participate in various types of chemical interactions, including hydrogen bonding through the carboxylic acid group and the nitrogen atom in the thiazole ring.

Synthesis Methods

Several methods have been documented for synthesizing 5-Methyl-2-phenylamino-thiazole-4-carboxylic acid and related thiazole derivatives. These synthetic routes typically involve the formation of the thiazole ring followed by functionalization at specific positions.

Classical Thiazole Synthesis

One common approach involves the reaction of thiourea derivatives with appropriate α-haloketones or α-halocarbonyl compounds. For thiazole-4-carboxylic acid derivatives specifically, organic synthesis techniques often employ refluxing with thiourea and iodine in ethyl alcohol to produce the desired 2-aminothiazole scaffold. This reaction proceeds through a cyclization mechanism that establishes the core thiazole structure.

Alternative Synthetic Routes

While the search results don't provide extensive detail on synthetic procedures specifically for 5-Methyl-2-phenylamino-thiazole-4-carboxylic acid, related patents describe methods for synthesizing similar compounds. For instance, the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate involves reactions with N-monosubstituted thiourea compounds . These methods can be adapted to introduce the phenylamino group at the 2-position through subsequent transformations.

The synthesis of thiazole derivatives requires careful control of reaction conditions to achieve selective functionalization at the desired positions of the heterocyclic ring. Temperature, solvent selection, and catalyst choice all play critical roles in determining reaction efficiency and product purity.

Research Applications and Future Directions

Current research involving 5-Methyl-2-phenylamino-thiazole-4-carboxylic acid and related thiazole derivatives focuses on expanding our understanding of their pharmacological properties and optimizing their therapeutic potential.

Challenges and Considerations

Despite the promising biological activities of 5-Methyl-2-phenylamino-thiazole-4-carboxylic acid and related compounds, several challenges must be addressed to advance their development:

-

Optimization of physical and chemical properties to improve pharmacokinetic profiles

-

Enhancement of selectivity to minimize potential off-target effects

-

Development of efficient synthetic routes for large-scale production

-

Comprehensive toxicological evaluations to ensure safety

Addressing these challenges requires multidisciplinary approaches involving medicinal chemistry, pharmacology, and computational modeling.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume